molecular formula C13H15BrO2 B5660695 4-bromo-2,6-dimethylphenyl 3-methyl-2-butenoate

4-bromo-2,6-dimethylphenyl 3-methyl-2-butenoate

Cat. No. B5660695
M. Wt: 283.16 g/mol
InChI Key: TWRCZALNWCARFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-bromo-2,6-dimethylphenyl 3-methyl-2-butenoate involves electrophilic substitution reactions with rearrangement. For example, the reaction of 2,4-dimethylphenol with bromine can yield brominated products through complex pathways, involving substitution and rearrangement mechanisms (Brittain et al., 1982). Phase transfer catalyzed polymerization has also been employed in the synthesis of related polymeric materials from 4-bromo-2,6-dimethylphenol, showcasing the versatility and reactivity of the brominated dimethylphenol moiety in polymer synthesis (Percec & Wang, 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-bromo-2,6-dimethylphenyl 3-methyl-2-butenoate can be complex, with the presence of bromine introducing significant electronic effects due to its electronegativity and size. Such compounds often exhibit interesting structural features due to the interplay between the bromo substituent and the dimethyl groups on the phenyl ring. For instance, the molecular structure of related bromophenols has been elucidated through X-ray crystallography, revealing the influence of bromine on the overall geometry of the molecule (Niestroj et al., 1998).

properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl) 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c1-8(2)5-12(15)16-13-9(3)6-11(14)7-10(13)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRCZALNWCARFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C=C(C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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